oxophosphanium CAS No. 88648-37-7](/img/structure/B14379860.png)
[2-(4-Chlorophenyl)ethoxy](1-hydroxyethyl)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)ethoxyoxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group, an ethoxy group, and a hydroxyethyl group attached to an oxophosphanium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)ethoxyoxophosphanium typically involves the reaction of 4-chlorophenol with ethylene oxide in the presence of a base to form 2-(4-chlorophenyl)ethanol. This intermediate is then reacted with phosphorus oxychloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 2-(4-Chlorophenyl)ethoxyoxophosphanium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also implemented to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)ethoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphonium compounds. These products have diverse applications in various chemical processes and industries.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)ethoxyoxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)ethoxyoxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor to various compounds.
Phosphinic acid, (1-hydroxyethyl)-, 2-(4-chlorophenyl)ethyl ester: Shares structural similarities and is used in similar applications.
Uniqueness
2-(4-Chlorophenyl)ethoxyoxophosphanium is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
88648-37-7 |
|---|---|
Fórmula molecular |
C10H13ClO3P+ |
Peso molecular |
247.63 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)ethoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C10H13ClO3P/c1-8(12)15(13)14-7-6-9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3/q+1 |
Clave InChI |
BRSGSYISHQVMQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(O)[P+](=O)OCCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


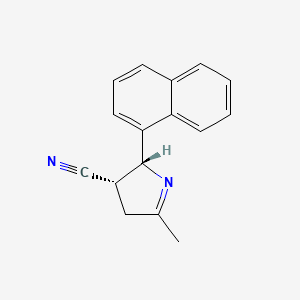

![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
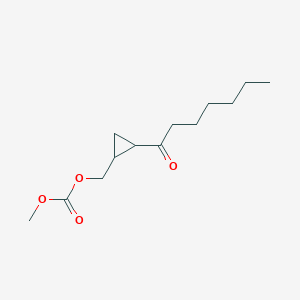
![But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14379797.png)
![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)
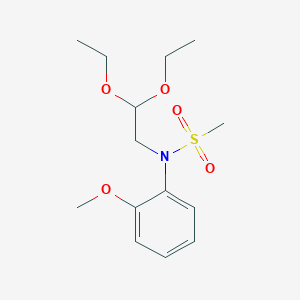

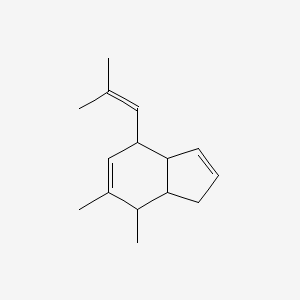
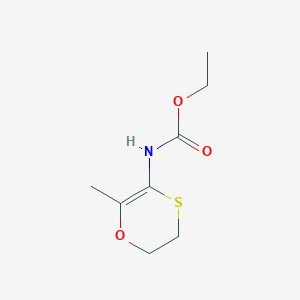
![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)

![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
